molecular formula C14H21NO2S B175137 Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamate CAS No. 135949-98-3

Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamate

Cat. No.: B175137
CAS No.: 135949-98-3
M. Wt: 267.39 g/mol
InChI Key: PYBYEBRVJRDWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamate is a chemical compound with the CAS Number: 135949-98-3. It has a molecular weight of 267.39 . The IUPAC name for this compound is tert-butyl 1-benzyl-2-sulfanylethylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21NO2S/c1-14(2,3)17-13(16)15-12(10-18)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3, (H,15,16) . This code provides a specific description of the compound’s molecular structure.

Biochemical Analysis

Biochemical Properties

Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, proteins, and nucleic acids, influencing their activity and function. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding. Alternatively, it may activate enzymes by stabilizing their active conformation. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, it may degrade into inactive metabolites over time, reducing its efficacy. Additionally, prolonged exposure to the compound may lead to adaptive cellular responses, altering its effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects may be observed, where a certain concentration is required to elicit a response. Additionally, high doses may cause toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate specific enzymes, altering the flow of metabolites through biochemical pathways. These interactions can have downstream effects on cellular function and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, it may be transported into cells via specific transporters or bind to intracellular proteins, affecting its distribution within the cell .

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects .

Properties

IUPAC Name

tert-butyl N-(1-phenyl-3-sulfanylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-12(10-18)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBYEBRVJRDWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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